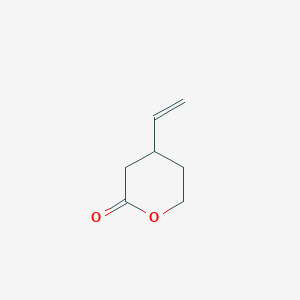
2H-Pyran-2-one, 4-ethenyltetrahydro-
Cat. No. B8700695
Key on ui cas rn:
89030-33-1
M. Wt: 126.15 g/mol
InChI Key: DPTJFTFDPACGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05153214
Procedure details


A stream of nitrogen gas is passed through a mixture of 19.6 ml (41.2 mmol) of 2.1M vinyllithium in tetrahydrofuran and 21 ml toluene to evaporate tetrahydrofuran. The resulting pale yellow suspension is diluted with 21 ml ether and cooled to -78°. To this solution is added 1.87 g (20.9 mmol) cuprous cyanide and the reaction mixture is then warmed to 0° for 2 min. The resulting gray suspension is cooled to -78° and 0.9 ml (10.4 mmol) of 5,6-dihydro-2H-pyran-2-one is added. The reaction mixture is stirred at -78° for 30 min and at -20° for 15 min. The reaction is quenched by the addition of saturated aqueous ammonium chloride and stirred for 1 h at room temperature. The insoluble salts are filtered off and washed with water (1×20 ml) and ether (2×20 ml). The layers are separated and the aqueous phase is extracted with ether (2×30 ml). Combined organic extracts are dried (MgSO4), filtered and evaporated to give a yellow oil which is purified by flash chromatography to obtain 4-ethenyltetrahydro-2H-pyran-2-one as a pale yellow oil.



[Compound]
Name
cuprous cyanide
Quantity
1.87 g
Type
reactant
Reaction Step Two

Name
5,6-dihydro-2H-pyran-2-one
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([Li])=[CH2:2].[O:4]1[CH2:9][CH2:8][CH:7]=[CH:6][C:5]1=[O:10]>O1CCCC1.C1(C)C=CC=CC=1>[CH:1]([CH:7]1[CH2:8][CH2:9][O:4][C:5](=[O:10])[CH2:6]1)=[CH2:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
cuprous cyanide
|
|
Quantity
|
1.87 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
5,6-dihydro-2H-pyran-2-one
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1C(C=CCC1)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at -78° for 30 min and at -20° for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate tetrahydrofuran
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting pale yellow suspension is diluted with 21 ml ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -78°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is then warmed to 0° for 2 min
|
|
Duration
|
2 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting gray suspension is cooled to -78°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction is quenched by the addition of saturated aqueous ammonium chloride
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h at room temperature
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble salts are filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (1×20 ml) and ether (2×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with ether (2×30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combined organic extracts are dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by flash chromatography
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1CC(OCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
